1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Description

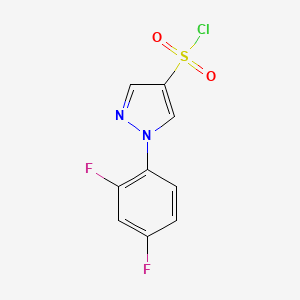

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a fluorinated aromatic sulfonyl chloride characterized by a pyrazole ring substituted at the 1-position with a 2,4-difluorophenyl group and at the 4-position with a sulfonyl chloride (-SO₂Cl) moiety. The electron-withdrawing fluorine substituents on the phenyl ring enhance the reactivity of the sulfonyl chloride group toward nucleophilic substitution reactions .

Properties

Molecular Formula |

C9H5ClF2N2O2S |

|---|---|

Molecular Weight |

278.66 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)pyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C9H5ClF2N2O2S/c10-17(15,16)7-4-13-14(5-7)9-2-1-6(11)3-8(9)12/h1-5H |

InChI Key |

KWHIYYOCZSZCIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C=C(C=N2)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole Core

The pyrazole ring is commonly synthesized via condensation of hydrazines with β-dicarbonyl compounds or equivalent precursors. For the 2,4-difluorophenyl substitution, the starting material is often 2,4-difluorophenylhydrazine or a corresponding diazo compound.

A representative synthetic route involves:

- Reaction of 2,4-difluorophenylhydrazine with a suitable β-ketoester or diketone to form the pyrazole ring.

- Cyclization under reflux conditions in ethanol or another suitable solvent.

This approach is supported by analogous syntheses of pyrazole derivatives, where phenylhydrazine derivatives react with ethyl acetoacetate to yield substituted pyrazoles with good yields (e.g., 82.6% yield reported for phenylhydrazine and ethyl acetoacetate).

Introduction of Sulfonyl Chloride Group

The sulfonyl chloride group is introduced typically by chlorosulfonation of the pyrazole ring or by conversion of a sulfonic acid derivative using chlorinating agents such as thionyl chloride.

A common method involves:

- Reacting the pyrazole compound bearing a sulfonic acid or sulfonate precursor with thionyl chloride under reflux.

- Removal of excess thionyl chloride by evaporation to yield the sulfonyl chloride intermediate.

This method aligns with the preparation of related sulfonyl chloride compounds, where thionyl chloride is used to convert carboxylic acids or sulfonic acids to their corresponding acid chlorides or sulfonyl chlorides.

Example Detailed Procedure

Based on the synthesis of analogous pyrazole sulfonyl chlorides:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2,4-Difluorophenylhydrazine + β-ketoester (e.g., ethyl acetoacetate) in ethanol, reflux 4 h | Formation of 1-(2,4-difluorophenyl)-1H-pyrazole | ~80-85% yield typical |

| 2 | Chlorosulfonation of pyrazole with chlorosulfonic acid or sulfonation followed by thionyl chloride reflux | Introduction of sulfonyl chloride at 4-position | High selectivity, moderate to high yield |

| 3 | Purification by crystallization or distillation | Isolation of pure this compound | Product used as intermediate |

Industrial Scale Considerations

A manufacturing document from Crystal Crop Protection Pvt. Ltd. outlines similar processes involving halogenated aromatic compounds and chlorinating agents such as thionyl chloride under controlled conditions to achieve sulfonyl chloride derivatives. The process includes:

- Use of solvents like dimethylformamide (DMF) or toluene for reaction medium.

- Temperature control during chlorosulfonation or chlorination steps.

- Recovery and recycling of solvents to minimize waste.

- Filtration and drying steps to isolate the final product.

Reaction Scheme Summary

A generalized reaction scheme for the preparation is:

$$ \text{2,4-Difluorophenylhydrazine} + \text{β-ketoester} \xrightarrow{\text{EtOH, reflux}} \text{1-(2,4-Difluorophenyl)-1H-pyrazole} $$

$$ \text{1-(2,4-Difluorophenyl)-1H-pyrazole} + \text{ClSO}_3\text{H} \xrightarrow{\text{controlled temp}} \text{this compound} $$

or alternatively,

$$ \text{1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{this compound} $$

Data Table: Typical Reaction Conditions and Yields

| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | 2,4-Difluorophenylhydrazine + β-ketoester | Reflux 4 h | Ethanol | 80-85 | Standard condensation |

| Sulfonyl chloride introduction | Pyrazole derivative + Chlorosulfonic acid or SOCl2 | Reflux, 1-3 h | DMF or Toluene | 70-90 | Requires moisture control |

| Purification | Crystallization or distillation | Ambient or reduced pressure | - | - | Ensures product purity |

Analytical and Structural Confirmation

X-ray crystallography data for related 2,4-difluorophenyl-substituted pyrazole compounds confirm the structural integrity of the aromatic and pyrazole moieties, with precise atomic coordinates and displacement parameters documented. Such data support the successful synthesis and characterization of the target sulfonyl chloride compound.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Variations

The reactivity and physicochemical properties of sulfonyl chlorides are heavily influenced by substituents on the pyrazole ring and aromatic groups. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Molecular Data

Key Observations :

Fluorine Substitution: The 2,4-difluorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-fluorophenyl in ). This enhances the electrophilicity of the sulfonyl chloride group, favoring nucleophilic substitution reactions. Compounds with aliphatic fluorine substituents (e.g., difluoromethyl or difluoroethyl ) exhibit reduced aromatic stabilization but increased hydrophobicity and metabolic stability.

Molecular Weight and Solubility :

- The molecular weight of the target compound (~260.68 g/mol) is higher than aliphatic analogs (e.g., 244.65 g/mol for ), which may influence solubility in polar solvents.

Biological Activity

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride (CAS number 1156915-86-4) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C9H5ClF2N2O2S

- Molecular Weight : 278.66 g/mol

The compound contains a pyrazole ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological interactions. The presence of two fluorine atoms on the phenyl ring enhances its lipophilicity and potential for enzyme interactions .

The biological activity of this compound primarily involves its interaction with biological macromolecules. The sulfonyl chloride group can react with nucleophilic sites in proteins, leading to enzyme inhibition or modulation of signaling pathways. This mechanism is crucial for understanding its therapeutic potential in various diseases.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit bacterial growth effectively:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 8h | Staphylococcus aureus | 8 |

| 8f | Pseudomonas aeruginosa | 8 |

| 8b | Staphylococcus epidermidis | 11 |

These results suggest that the compound may also possess similar antimicrobial properties, warranting further investigation .

Anti-Cancer Activity

In vitro studies have demonstrated that pyrazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 8c | MCF-7 | 2.8 ± 0.4 |

| 8f | MCF-7 | 3.1 ± 0.4 |

| 8d | MCF-7 | 3.5 ± 0.2 |

These findings highlight the potential of such compounds in cancer therapeutics, suggesting that further studies on this compound could reveal similar anti-cancer properties .

Case Studies and Comparative Analysis

Several studies have synthesized related pyrazole compounds to assess their biological activities. For instance, a series of novel pyrazoles linked to triazoles were evaluated for their antibacterial and anticancer activities, showing promising results that could be compared to those of this compound:

- Synthesis Method : Many derivatives were synthesized using multi-step reactions involving hydrazine derivatives and aryl isocyanates.

- Biological Evaluation : The synthesized compounds were tested against various strains of bacteria and cancer cell lines using standard methods such as agar dilution and MTT assays.

These comparative studies emphasize the importance of structural modifications in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,4-difluorophenyl)-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of the pyrazole ring followed by chlorination. For example, sulfonation using chlorosulfonic acid under controlled temperatures (0–5°C) avoids ring decomposition. Chlorination with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at reflux (40°C) ensures high yields . Optimization includes monitoring reaction progress via TLC or HPLC to minimize side products like sulfonic acid intermediates.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns via ¹⁹F NMR (chemical shifts for 2,4-difluorophenyl groups: δ ~ -110 to -115 ppm) and ¹H NMR (pyrazole proton signals at δ 7.5–8.5 ppm) .

- LC-MS : Detect molecular ion peaks ([M+H]⁺) at m/z 293.2 (calculated for C₁₀H₆ClF₂N₂O₂S) .

- Elemental analysis : Validate stoichiometry (e.g., C: 40.8%, H: 2.05%, N: 9.52%) .

Q. What safety protocols are critical for handling sulfonyl chlorides like this compound?

- Methodological Answer : Key precautions include:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors.

- Protective gear : Acid-resistant gloves, goggles, and lab coats.

- Storage : In airtight containers under nitrogen, away from moisture (to avoid hydrolysis) and heat .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model the electron-deficient sulfur center, predicting reactivity toward amines or alcohols. Effective core potentials (ECPs) for Cl and S atoms improve accuracy in simulating transition states . Studies show the sulfonyl group’s electrophilicity (LUMO energy ~ -1.5 eV) correlates with reaction rates in SN2 mechanisms .

Q. What strategies resolve contradictions in biological activity data for analogs of this compound in antifungal studies?

- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from assay conditions (e.g., pH, solvent). Normalize data using:

- Standardized protocols : CLSI M38-A2 guidelines for antifungal testing.

- Structural analogs : Compare with triazole derivatives (e.g., fluconazole) where 2,4-difluorophenyl groups enhance membrane penetration .

- Table : Activity comparison of analogs:

| Compound | MIC (μg/mL) vs. C. albicans | LogP |

|---|---|---|

| Target compound | 0.5–2.0 | 2.8 |

| Fluconazole | 1.0–4.0 | 1.5 |

| Voriconazole | 0.12–0.5 | 1.9 |

| Source: Adapted from |

Q. How does the electron-withdrawing effect of the 2,4-difluorophenyl group influence the sulfonyl chloride’s stability and reactivity?

- Methodological Answer : The fluorine atoms increase the electrophilicity of the sulfonyl group via inductive effects, accelerating reactions with nucleophiles (e.g., amines). However, steric hindrance from the ortho-fluorine may reduce accessibility. Stability studies (TGA/DSC) show decomposition onset at 180°C, indicating thermal robustness .

Q. What advanced techniques characterize hydrolysis products of this compound under aqueous conditions?

- Methodological Answer : Hydrolysis generates sulfonic acid derivatives. Use:

- Raman spectroscopy : Detect S=O stretching modes (1350–1450 cm⁻¹) shifting upon hydrolysis.

- X-ray crystallography : Resolve crystal structures of hydrolysis byproducts (e.g., 1-(2,4-difluorophenyl)-1H-pyrazole-4-sulfonic acid) .

- Kinetic studies : Pseudo-first-order rate constants (pH 7.4, 25°C: k = 1.2 × 10⁻³ s⁻¹) .

Troubleshooting & Contradictions

Q. How to address inconsistent yields in large-scale sulfonation reactions?

- Methodological Answer : Common issues include incomplete sulfonation or side reactions. Solutions:

- Temperature control : Maintain <5°C during sulfonation to prevent decomposition.

- Catalyst optimization : Add catalytic H₂SO₄ (0.1–0.5 eq.) to enhance reaction efficiency .

Q. Why do computational predictions of LogP values differ from experimental measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.